2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid
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Overview
Description
2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid typically involves the reaction of imidazole derivatives with thiazole precursors under specific conditions. One common method includes the bromination of imidazo[5,1-b]thiazole derivatives followed by carboxylation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like palladium acetate (Pd(OAc)2) and phosphine ligands are common.
Major Products Formed
Substitution Reactions: Products include various substituted imidazo[5,1-b]thiazole derivatives.
Oxidation: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl or diaryl derivatives.
Scientific Research Applications
2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoimidazo[4,3-b][1,3]thiazole-7-carboxylic acid
- 5-Bromoimidazo[2,1-b]thiazole-3-carboxylic acid
Uniqueness
2-Bromoimidazo[5,1-b]thiazole-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H3BrN2O2S |
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Molecular Weight |
247.07 g/mol |
IUPAC Name |
2-bromoimidazo[5,1-b][1,3]thiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H3BrN2O2S/c7-5-4(6(10)11)9-2-8-1-3(9)12-5/h1-2H,(H,10,11) |
InChI Key |
IIGPPCBKVVZEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N(C=N1)C(=C(S2)Br)C(=O)O |
Origin of Product |
United States |
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